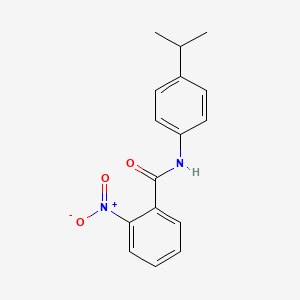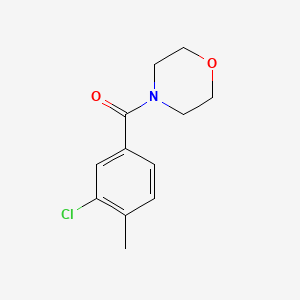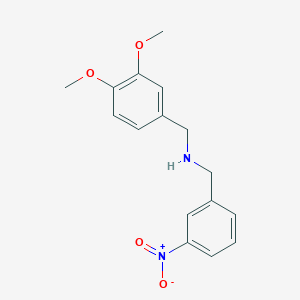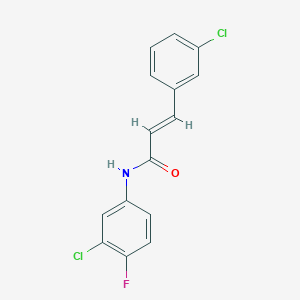
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as S-(-)-CPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of receptor that plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
科学的研究の応用
S-(-)-CPP has been extensively studied for its potential use in scientific research. One of the main applications of S-(-)-CPP is in the study of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor and its role in various physiological and pathological processes. S-(-)-CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation in the brain. Additionally, S-(-)-CPP has been used to study the role of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
S-(-)-CPP acts as a competitive antagonist of the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
S-(-)-CPP has been shown to have several biochemical and physiological effects in various studies. It has been found to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, S-(-)-CPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using S-(-)-CPP in lab experiments is its high potency and selectivity for the N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor. This allows for precise and targeted manipulation of the receptor and its downstream signaling pathways. Additionally, S-(-)-CPP is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the main limitations of using S-(-)-CPP is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are several future directions for research on S-(-)-CPP. One area of focus is the development of more selective and potent N-(4-chlorophenyl)-1-pyrrolidinecarbothioamide receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of focus is the investigation of the potential therapeutic applications of S-(-)-CPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of S-(-)-CPP and its potential side effects and toxicity.
合成法
The synthesis of S-(-)-CPP involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the pure S-(-)-CPP compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality S-(-)-CPP for research purposes.
特性
IUPAC Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGUQLXXKLICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)

![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)